ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate
Description
Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate is a specialized organic compound featuring a conjugated enone system with electron-donating (dimethylamino) and electron-withdrawing (cyano) substituents. This unique electronic configuration enhances its reactivity in cycloadditions, nucleophilic additions, and heterocyclic syntheses. It is classified as an organic building block, with applications in pharmaceutical intermediates and materials science .
Properties
IUPAC Name |
ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)8(12)7(5-10)6-11(2)3/h6H,4H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQIQMRBHIKESF-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(=O)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate typically involves the reaction of ethyl cyanoacetate with dimethylamine and an appropriate aldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are typical.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₁₂N₂O₃
- Molecular Weight : ~196.2 g/mol
- Functional Groups: α,β-unsaturated ketone, cyano, dimethylamino.
Comparison with Structural Analogs
Ethyl (E)-4-(dimethylamino)-2-oxobut-3-enoate
Molecular Formula: C₈H₁₃NO₃ | Molecular Weight: 171.2 g/mol
- Structural Difference: Lacks the cyano group at position 3.
- Reactivity: The dimethylamino group promotes keto-enol tautomerism, stabilizing intermediates in polymerization reactions. It exhibits lower electrophilicity compared to the cyano-containing analog.
- Applications: Used as a co-initiator in resin cements, where it enhances the degree of monomer conversion .
Ethyl (E)-4-ethoxy-2-oxobut-3-enoate
Molecular Formula : C₈H₁₂O₄ | Molecular Weight : 172.18 g/mol
- Structural Difference: Ethoxy group replaces dimethylamino at position 4.
- Reactivity: The ethoxy group provides moderate electron donation, resulting in reduced enolate stability compared to dimethylamino derivatives.
- Applications : Intermediate in organic synthesis, particularly for furan- or pyran-containing heterocycles.
Ethyl (E)-4-(furan-3-yl)-2-oxobut-3-enoate
Molecular Formula : C₉H₁₀O₄ | Molecular Weight : 182.17 g/mol
- Structural Difference: Furan-3-yl substituent at position 4 instead of dimethylamino or cyano groups.
- Reactivity : The conjugated furan ring enhances π-electron delocalization, favoring participation in Diels-Alder reactions.
- Applications : Precursor for synthesizing polycyclic aromatic systems.
Comparative Data Table
Biological Activity
Ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate, a compound with significant structural features including a cyano group, dimethylamino group, and an ester functional group, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on recent research findings.
This compound has a molecular formula of and a molecular weight of approximately 196.2 g/mol. The compound's unique structure contributes to its reactivity and potential applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Electrophilic Properties: The cyano group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on biological molecules.
- Hydrogen Bonding: The dimethylamino group can participate in hydrogen bonding, enhancing the compound's interaction with enzymes and receptors.
These interactions may lead to modulation of enzymatic activity or receptor signaling pathways, which are critical for its therapeutic effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance:
- Cell Viability Assays: In vitro tests using various cancer cell lines showed that this compound inhibits cell proliferation in a dose-dependent manner. Concentrations ranging from 6.25 µM to 100 µM were tested, revealing significant cytotoxic effects at higher concentrations .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Production: Inflammatory models demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages stimulated with LPS .
Enzyme Inhibition
The compound shows potential as an enzyme inhibitor:
- Phosphodiesterase (PDE) Inhibition: Docking studies revealed that this compound interacts with PDE4, suggesting a mechanism for its anti-inflammatory effects through inhibition of this enzyme .
Case Studies and Research Findings
Several research studies have highlighted the biological activities of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated cytotoxicity against cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Showed significant reduction in inflammatory markers in macrophage cultures treated with the compound. |
| Study 3 | Identified potential interactions with PDE4 through molecular docking studies, indicating possible therapeutic applications in inflammatory diseases. |
Q & A
Q. What are the key considerations for designing a reproducible synthesis route for ethyl (E)-3-cyano-4-(dimethylamino)-2-oxobut-3-enoate?
To ensure reproducibility, researchers must define critical parameters such as temperature, solvent polarity, and catalyst loading. Statistical experimental design (e.g., factorial design) can systematically identify interactions between variables while minimizing the number of trials . For example, varying the molar ratio of dimethylamine to cyano precursor under controlled reflux conditions (e.g., ethanol at 70°C) can optimize yield. Reaction progress should be monitored via TLC or in-situ spectroscopy to confirm intermediate formation and purity .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?
- NMR : The (E)-configuration of the α,β-unsaturated ester is confirmed by coupling constants (J ≈ 12–16 Hz for trans olefinic protons) in -NMR. The dimethylamino group () appears as a singlet (~2.8–3.2 ppm).
- IR : The carbonyl stretch (C=O) near 1720–1740 cm and nitrile (C≡N) absorption at 2200–2250 cm validate functional groups.
- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 196.0841 for ) and fragmentation patterns .
Q. What solvent systems are optimal for purification via column chromatography?
A gradient of ethyl acetate/hexanes (10–40% ethyl acetate) effectively separates polar byproducts. The compound’s moderate polarity (logP ≈ 1.2) requires silica gel (60–120 mesh) and detection under UV light (254 nm). For persistent impurities, recrystallization in dichloromethane/hexanes at low temperatures improves purity .
Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic additions?
The cyano group stabilizes the α,β-unsaturated system via conjugation, directing nucleophiles (e.g., amines, thiols) to the β-carbon. This reactivity is critical for synthesizing heterocyclic derivatives. Kinetic studies under pseudo-first-order conditions can quantify rate constants for specific nucleophiles .
Q. What safety protocols are essential when handling this compound?
Use fume hoods, nitrile gloves, and safety goggles due to potential irritancy (risk phrases: R36/37/38). Waste disposal must follow institutional guidelines for nitrile-containing compounds. Stability tests (TGA/DSC) under varying pH and temperature conditions ensure safe storage .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict regioselectivity in cycloaddition reactions involving this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify favored pathways. For example, Diels-Alder reactions with cyclopentadiene show higher activation energy for the (Z)-isomer due to steric clashes between the cyano and dimethylamino groups. Molecular dynamics (MD) simulations further validate solvent effects on reaction trajectories .
Q. What experimental and computational strategies resolve contradictions in kinetic vs. thermodynamic product ratios?
Contradictions arise when intermediate stabilization (e.g., hydrogen bonding) skews product distributions. Time-resolved spectroscopy (stopped-flow UV-Vis) captures early intermediates, while quantum mechanical/molecular mechanical (QM/MM) simulations reconcile discrepancies between observed and predicted ratios. Case studies in asymmetric catalysis highlight the role of chiral auxiliaries in overriding thermodynamic control .
Q. How do reactor design parameters (e.g., flow vs. batch) impact scalability for derivatization reactions?
Continuous flow reactors enhance heat/mass transfer for exothermic reactions (e.g., Michael additions), reducing side products. Residence time distribution (RTD) analysis optimizes flow rates (typically 0.5–2 mL/min) and minimizes back-mixing. Batch reactors remain preferable for multi-step syntheses requiring inert atmospheres .
Q. What advanced statistical models (e.g., DoE, PCA) optimize reaction conditions for high-throughput screening?
A 3 factorial design (DoE) evaluates temperature, catalyst loading, and solvent polarity. Principal component analysis (PCA) identifies dominant variables affecting yield (>80% confidence). Response surface methodology (RSM) refines optimal conditions, reducing experimental runs by 40–60% compared to one-factor-at-a-time approaches .
Q. How can machine learning (ML) predict novel biological activities based on structural analogs?
QSAR models trained on databases (e.g., ChEMBL) use descriptors like topological polar surface area (TPSA ≈ 70 Ų) and hydrogen-bond acceptor count (HBA = 4) to forecast bioactivity. For instance, analogs with substituted pyridines show enhanced kinase inhibition (IC₅₀ < 1 µM). Transfer learning adapts these models for toxicity prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
